1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene
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Overview
Description
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene is an organic compound with the chemical formula C₃₉H₂₇N₃ and a molecular weight of 537.65 g/mol . This compound is known for its unique structure, which includes three pyridine groups attached to a central benzene ring. It is widely used in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells .
Preparation Methods
The synthesis of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-aminophenylboronic acid with 1,3,5-triiodobenzene in the presence of a palladium catalyst (Pd(OAc)₂) and a base such as barium hydroxide (Ba(OH)₂) . The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Chemical Reactions Analysis
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The pyridine groups in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions[][3].
Scientific Research Applications
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of luminescent materials, including OLEDs and fluorescent dyes for sensing and imaging applications[][4].
Biology: The compound’s unique structure allows it to be used in the development of molecular receptors and sensors for biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene involves its role as an electron-transport layer and hole-blocking layer in organic electronic devices. The compound’s electron-deficient pyridine groups and high triplet energy level facilitate efficient electron transport and hole blocking, leading to improved device performance . The molecular targets and pathways involved include the interaction with electron and hole transport materials, enhancing the overall efficiency of the devices.
Comparison with Similar Compounds
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene can be compared with other similar compounds, such as:
1,3,5-Tris(2-methylphenyl)benzene: This compound has methyl groups instead of pyridine groups, resulting in different electronic properties.
1,3,5-Tris(4-formylphenyl)benzene: This compound contains formyl groups, which can undergo different chemical reactions compared to pyridine groups.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: This compound is used in OLEDs and has different photophysical properties compared to this compound.
This compound stands out due to its high triplet energy level and electron-deficient pyridine groups, making it highly effective as an electron-transport and hole-blocking material in organic electronic devices .
Properties
CAS No. |
921205-08-5 |
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Molecular Formula |
C39H27N3 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-[3-[3,5-bis(3-pyridin-2-ylphenyl)phenyl]phenyl]pyridine |
InChI |
InChI=1S/C39H27N3/c1-4-19-40-37(16-1)31-13-7-10-28(22-31)34-25-35(29-11-8-14-32(23-29)38-17-2-5-20-41-38)27-36(26-34)30-12-9-15-33(24-30)39-18-3-6-21-42-39/h1-27H |
InChI Key |
LRDHDNAFIVTEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CC=CC=N5)C6=CC=CC(=C6)C7=CC=CC=N7 |
Origin of Product |
United States |
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